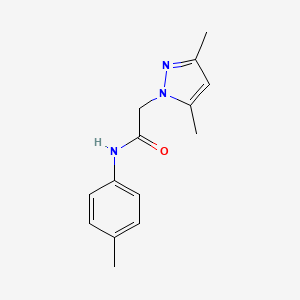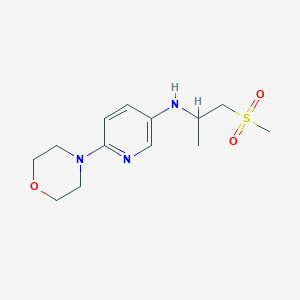![molecular formula C16H21NO3 B7595256 2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as fenofibrate, and it belongs to the class of drugs known as fibrates. Fenofibrate is primarily used to treat high levels of cholesterol and triglycerides in the blood, which are major risk factors for cardiovascular diseases.
Mécanisme D'action
The exact mechanism of action of 2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid is not fully understood, but it is believed to work by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. PPARs play a key role in lipid metabolism, glucose homeostasis, and inflammation, which are all important factors in the development of cardiovascular diseases and metabolic disorders.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including:
1. Reduction in cholesterol and triglyceride levels: Fenofibrate can significantly reduce the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood, which are major risk factors for cardiovascular diseases.
2. Improvement in insulin sensitivity: Fenofibrate can improve insulin sensitivity and glucose metabolism, which are important factors in the development of diabetes.
3. Anti-inflammatory effects: Fenofibrate has been shown to have anti-inflammatory effects, which may contribute to its cardiovascular and metabolic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid has several advantages and limitations for lab experiments, including:
Advantages:
1. Well-studied compound: Fenofibrate is a well-studied compound, and its mechanism of action and physiological effects are well understood.
2. Availability: Fenofibrate is widely available and can be easily obtained for lab experiments.
3. Low toxicity: Fenofibrate has low toxicity and can be used in relatively high doses without causing adverse effects.
Limitations:
1. Cost: Fenofibrate can be relatively expensive, which may limit its use in some lab experiments.
2. Specificity: Fenofibrate is a specific activator of PPARs, and its effects may not be applicable to other nuclear receptors or biological pathways.
3. Variability: The effects of fenofibrate may vary depending on the experimental conditions and the specific cell or tissue type being studied.
Orientations Futures
There are several future directions for research on 2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid, including:
1. Combination therapy: Fenofibrate may be used in combination with other drugs to achieve synergistic effects in the treatment of cardiovascular diseases and metabolic disorders.
2. Novel applications: Fenofibrate may have potential applications in other areas, such as cancer treatment and neurodegenerative diseases.
3. Mechanistic studies: Further studies are needed to fully understand the mechanism of action of fenofibrate and its effects on different biological pathways and cell types.
Conclusion:
This compound is a well-studied compound that has potential applications in the treatment of cardiovascular diseases, metabolic disorders, and other conditions. Its mechanism of action involves activation of PPARs, which play a key role in lipid metabolism, glucose homeostasis, and inflammation. Fenofibrate has several biochemical and physiological effects, including reduction in cholesterol and triglyceride levels, improvement in insulin sensitivity, and anti-inflammatory effects. While fenofibrate has several advantages for lab experiments, such as its availability and low toxicity, it also has some limitations, such as its cost and specificity. Future research on fenofibrate may focus on combination therapy, novel applications, and mechanistic studies.
Méthodes De Synthèse
The synthesis of 2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid involves several steps, including the condensation of 3,4-dimethylbenzoyl chloride with cyclopentylamine to form N-(3,4-dimethylbenzoyl)cyclopentylamine. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield this compound.
Applications De Recherche Scientifique
2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. Some of the key areas of research include:
1. Cardiovascular diseases: Fenofibrate is primarily used to treat high levels of cholesterol and triglycerides in the blood, which are major risk factors for cardiovascular diseases. Several studies have shown that fenofibrate can reduce the risk of cardiovascular events, such as heart attacks and strokes.
2. Metabolic disorders: Fenofibrate has also been studied for its potential applications in the treatment of metabolic disorders, such as diabetes and obesity. Some studies have shown that fenofibrate can improve insulin sensitivity and glucose metabolism, which are important factors in the development of diabetes.
3. Cancer: Some studies have suggested that fenofibrate may have anti-cancer properties, particularly in the treatment of breast cancer. However, more research is needed to confirm these findings.
Propriétés
IUPAC Name |
2-[1-[(3,4-dimethylbenzoyl)amino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-5-6-13(9-12(11)2)15(20)17-16(10-14(18)19)7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLVAPQGSCNVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CCCC2)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)
![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)


![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)


![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)

![3-Methyl-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid](/img/structure/B7595264.png)